molecular formula C13H15NO5 B2935219 3-(N-((3,4-Dimethoxyphenyl)methyl)carbamoyl)prop-2-enoic acid CAS No. 1164484-33-6

3-(N-((3,4-Dimethoxyphenyl)methyl)carbamoyl)prop-2-enoic acid

Cat. No.: B2935219
CAS No.: 1164484-33-6
M. Wt: 265.265
InChI Key: FPYJEXFGDFMOOG-AATRIKPKSA-N
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Description

3-(N-((3,4-Dimethoxyphenyl)methyl)carbamoyl)prop-2-enoic acid is a complex organic compound characterized by its unique structure and functional groups. This compound features a phenyl ring substituted with two methoxy groups, a carbamoyl group, and a prop-2-enoic acid moiety. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(N-((3,4-Dimethoxyphenyl)methyl)carbamoyl)prop-2-enoic acid typically involves multiple steps, starting with the preparation of the 3,4-dimethoxyphenylmethylamine. This intermediate is then reacted with prop-2-enoic acid chloride under controlled conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules

Biology: In biological research, 3-(N-((3,4-Dimethoxyphenyl)methyl)carbamoyl)prop-2-enoic acid may be used to study enzyme interactions and metabolic pathways. Its structural similarity to natural compounds can make it a useful tool in probing biological systems.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 3-(N-((3,4-Dimethoxyphenyl)methyl)carbamoyl)prop-2-enoic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)propanoic acid: This compound is structurally similar but lacks the carbamoyl group.

  • 3-(3,4-Dimethoxyphenyl)propionaldehyde: Another related compound with an aldehyde group instead of the carboxylic acid.

Uniqueness: 3-(N-((3,4-Dimethoxyphenyl)methyl)carbamoyl)prop-2-enoic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and reactivity make it a valuable compound for research and development across multiple fields.

Properties

IUPAC Name

(E)-4-[(3,4-dimethoxyphenyl)methylamino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-18-10-4-3-9(7-11(10)19-2)8-14-12(15)5-6-13(16)17/h3-7H,8H2,1-2H3,(H,14,15)(H,16,17)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYJEXFGDFMOOG-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CNC(=O)/C=C/C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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